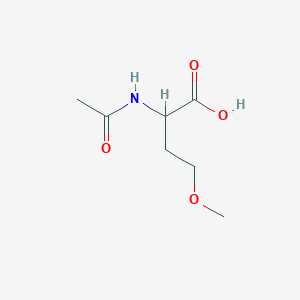

2-Acetamido-4-methoxybutanoic acid

Overview

Description

“2-Acetamido-4-methoxybutanoic acid” is a chemical compound with the molecular formula C7H13NO4 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C7H13NO4 . The compound has a molecular weight of 175.18 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 175.18 g/mol . Other properties such as boiling point, density, and vapor pressure are not explicitly mentioned in the available literature.Scientific Research Applications

Synthesis of Analog Compounds

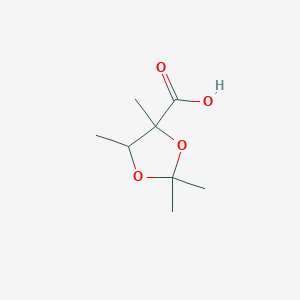

2-Acetamido-4-methoxybutanoic acid has been used in the synthesis of various analog compounds. For instance, its derivatives have been utilized to synthesize cyclic analogs of glutamic acid, such as cis- and trans-pyrrolidine-2,4-dicarboxylic acids. These compounds were achieved through treatments involving concentrated hydrochloric acid and sodium ethoxide, followed by anion exchange chromatography and chiral derivatization for analytical resolution (Trigalo et al., 1991).

Anticonvulsant Activities

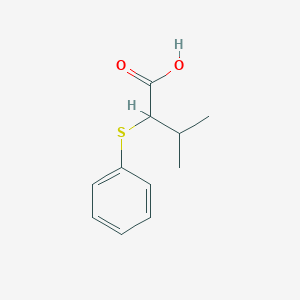

This compound derivatives have shown potential in anticonvulsant activities. Studies involving crystal structures of these derivatives have indicated that their molecular features, such as specific oxygen atoms and phenyl groups, might be responsible for their anticonvulsant properties (Camerman et al., 2005).

Chemical Synthesis Optimization

In chemical engineering, this compound-related compounds have been used to optimize synthesis processes. For example, the synthesis of 2-oxo-4-phenylbutanoic acid, a derivative, was optimized using response surface methodology to achieve high yields, demonstrating its significance as a substrate for drug precursors like angiotensin-converting enzyme inhibitors (Ahmad et al., 2011).

Enzymatic Kinetic Resolution

The compound has been utilized in the enzymatic kinetic resolution of chiral amines. Its derivatives have been investigated for enantiomer selective N-acylation, catalyzed by specific enzymes, indicating its usefulness in the resolution process (Olah et al., 2018).

Chemiluminescence Research

A derivative of this compound was developed to exhibit superior chemiluminescence response in physiologically relevant pH ranges. This advancement was aimed at overcoming limitations of existing chemiluminescent molecules for use under physiological conditions (Hisamatsu et al., 2019).

Properties

IUPAC Name |

2-acetamido-4-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNPMZCNFBGKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B3384800.png)

![2-[[2-[(4-Methoxybenzoyl)amino]benzoyl]amino]butanoic acid](/img/structure/B3384843.png)